Differentiated Passive Permeability and Solubility Profile Due to Fluorination
The target compound exhibits a calculated LogP of 3.92 and a TPSA of 70.26 Ų . While specific experimental LogP data for the direct chloro-analog (4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine) is also not readily available in open databases, class-level inference from fluorinated pyrimidine literature shows that substituting chlorine with fluorine reduces lipophilicity and metabolic liability while altering molecular conformation [1]. The 4-fluorophenoxy substitution is thus expected to provide a superior balance of permeability and solubility compared to the 4-chlorophenoxy analog, which would be more lipophilic.
| Evidence Dimension | Calculated LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 3.92, TPSA = 70.26 Ų |
| Comparator Or Baseline | 4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine (LogP not available for direct comparison from non-excluded sources) |
| Quantified Difference | Fluorine substitution is known to lower LogP by approximately 0.5-1.0 units compared to chlorine on aromatic rings, based on classic medicinal chemistry principles [1]. |
| Conditions | Computational prediction (Leyan datasheet) and class-level SAR knowledge [1]. |
Why This Matters
For procurement in lead optimization, a compound with a lower LogP and specific TPSA is often preferred for better oral bioavailability and reduced off-target binding, making the fluorinated analog a more attractive starting point for drug discovery than the chloro-analog.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
